molecular formula C22H27ClN2O3S2 B11335236 N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335236
M. Wt: 467.0 g/mol
InChI Key: CHTJMPOKQFTKAT-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a benzylsulfanyl ethyl chain, and a 3-chlorophenyl methanesulfonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using an amine and a carboxylic acid derivative.

    Attachment of the Benzylsulfanyl Ethyl Chain: This step involves a nucleophilic substitution reaction where a benzylsulfanyl ethyl halide reacts with the piperidine derivative.

    Addition of the 3-Chlorophenyl Methanesulfonyl Group: This is achieved through a sulfonylation reaction, where the piperidine derivative reacts with a 3-chlorophenyl methanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzylsulfanyl and 3-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • N-[2-(METHYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or variations in the sulfanyl group.
  • Chemical Properties: These structural differences can lead to variations in solubility, reactivity, and stability.
  • Biological Activity: The unique structure of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c23-21-8-4-7-19(15-21)17-30(27,28)25-12-9-20(10-13-25)22(26)24-11-14-29-16-18-5-2-1-3-6-18/h1-8,15,20H,9-14,16-17H2,(H,24,26)

InChI Key

CHTJMPOKQFTKAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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